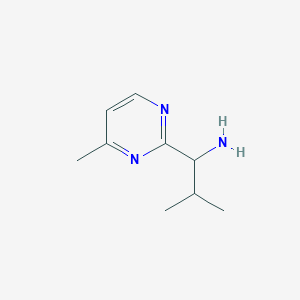

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H15N3/c1-6(2)8(10)9-11-5-4-7(3)12-9/h4-6,8H,10H2,1-3H3 |

InChI Key |

UGYQQHPJUSRCTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Between 4-Methylpyrimidine and 2-Methylpropan-1-Amine

This reaction serves as a straightforward method for synthesizing the target compound:

- Reactants : 4-methylpyrimidine and 2-methylpropan-1-amine.

- Conditions :

- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Use of polar aprotic solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction kinetics.

- Catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction.

- Temperature: Typically around 80°C for overnight reactions.

- Purification : Flash chromatography using silica gel columns with a gradient elution system (e.g., ethyl acetate/hexanes).

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction by providing uniform heating:

- Reactants and Solvents : Same as above.

- Conditions :

- Microwave vial setup with controlled temperature (80–100°C).

- Reaction time: Reduced to a few hours compared to traditional methods.

- Advantages : Higher yields and reduced reaction times.

Optimization Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

- Polar aprotic solvents (e.g., DMSO, MeCN) improve reactant solubility and enhance nucleophilic substitution reactions.

Catalyst Selection

Catalysts such as Cs₂CO₃ or triethylamine (TEA) are commonly used to deprotonate amine groups and stabilize intermediates.

Temperature Control

Maintaining an optimal temperature (typically between 60–80°C) prevents side reactions while accelerating the desired transformation.

Purification Techniques

After synthesis, the crude product is purified using:

- Flash Chromatography :

- Stationary Phase: Silica gel columns.

- Mobile Phase: Gradient elution with ethyl acetate/hexanes or methanol/dichloromethane.

- Equipment: Automated systems like Teledyne Isco CombiFlash.

-

- Solvent systems such as ethanol/water or acetone provide high-purity crystals.

Mass-Directed Reverse Phase Chromatography :

- Mobile Phase: Acetonitrile/water with trifluoroacetic acid (TFA).

- Advantage: Suitable for isolating compounds with similar polarities.

Summary Table of Key Parameters

| Parameter | Optimal Conditions |

|---|---|

| Solvents | DMSO, MeCN |

| Catalysts | Cs₂CO₃, TEA |

| Temperature | 60–80°C |

| Reaction Time | Overnight (conventional); Few hours (microwave-assisted) |

| Purification Methods | Flash chromatography, recrystallization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base.

Example:

Conditions:

-

Solvents: Polar aprotic solvents (e.g., DMF, THF).

-

Catalysts: Triethylamine or pyridine for acylation.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution, with reactivity directed by the electron-donating methyl group at the 4-position.

Key Reactions:

-

Nitration : Occurs at the 5-position of the pyrimidine ring using nitric acid in sulfuric acid.

-

Sulfonation : Achieved with fuming sulfuric acid, yielding sulfonated derivatives.

Regioselectivity:

The 4-methyl group activates the ring toward electrophiles, directing substitution to the 5-position due to its electron-donating inductive effect.

Oxidation

The primary amine oxidizes to nitro or hydroxylamine derivatives under strong oxidizing conditions:

Reagents:

-

Oxidizing Agents : Potassium permanganate (acidic/basic), hydrogen peroxide.

-

Products : Nitro compounds or N-oxides.

Reduction

While the compound itself lacks reducible unsaturated bonds, its precursors (e.g., nitriles) can be reduced to amines using LiAlH₄ :

Coordination Chemistry

The amine nitrogen and pyrimidine ring nitrogen atoms can act as ligands, forming complexes with transition metals.

Observed Complexes:

-

Copper(II) Complexes : Stabilized via N-pyrimidine and NH₂ coordination, confirmed by X-ray crystallography.

-

Palladium Complexes : Used in catalytic applications (e.g., Suzuki coupling) .

Table 1: Metal Complexation Examples

| Metal Ion | Coordination Sites | Application |

|---|---|---|

| Cu²⁺ | Pyrimidine N, NH₂ | Catalysis |

| Pd²⁺ | Pyrimidine N | Cross-coupling |

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases.

Example:

Conditions:

-

Solvents: Ethanol, methanol.

-

Catalysts: Acidic or neutral conditions.

Comparative Reactivity with Analogues

Table 2: Reaction Comparison with Similar Amines

| Compound | Alkylation Rate | Nitration Position |

|---|---|---|

| 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine | High | C5 |

| 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine | Moderate | C3 |

| 2-(4-Methylpyridin-2-yl)propan-1-amine | Low | C6 |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

-

pH Sensitivity : Reactions requiring basic conditions (e.g., alkylation) achieve higher yields at pH 9–11.

Scientific Research Applications

Biological Activities

Research indicates that 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine exhibits various biological activities, particularly antimicrobial and antiviral properties. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity, and leading to various biological effects.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate significant antibacterial properties.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.010 | Pseudomonas aeruginosa |

Antiviral Activity

The compound has also been studied for its potential antiviral effects. Preliminary research suggests that it may interfere with viral replication mechanisms, although further studies are needed to elucidate the precise pathways involved.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer proliferation. For instance, research indicates that it can target pathways such as c-KIT and PDGFR, demonstrating potential therapeutic applications in oncology.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study highlighted the effectiveness of a related compound in reducing cancer cell proliferation in vitro by targeting the c-KIT pathway. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.

Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable precursor for synthesizing more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It has been shown to act as an antagonist for κ-opioid receptors, with high affinity for human, rat, and mouse receptors . This interaction blocks the effects of κ-opioid receptor agonists, leading to potential therapeutic applications in treating depression and addiction disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives with modifications to the amine side chain or pyrimidine ring substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- Substituent Position : The position of the amine group (C1 vs. C2) and pyrimidine substituents (e.g., 4-methyl vs. 6-piperidinyl) significantly impacts solubility and target affinity. For example, piperidine or piperazine groups enhance lipophilicity and membrane permeability .

Non-Pyrimidine Analogues

Compounds with alternative heterocyclic cores or phenyl groups demonstrate divergent pharmacological profiles:

Key Observations :

- Heterocycle vs. Phenyl : Pyrimidine-based compounds (e.g., the target molecule) generally exhibit higher polarity and hydrogen-bonding capacity than phenyl or pyridine analogues, influencing receptor binding specificity .

- Amine Flexibility : Branched amines (e.g., 2-methylpropan-1-amine) may enhance metabolic stability compared to rigid aromatic amines, as seen in ’s phenyl derivative .

Impact of Substituents

- C2-Methyl Branch : Reduces rotational freedom, possibly increasing conformational stability compared to unbranched analogues like 1-(4-methylpiperazin-1-yl)propan-2-amine () .

Biological Activity

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a heterocyclic amine distinguished by its unique molecular structure, which includes a pyrimidine ring and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral contexts. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 165.24 g/mol. The structure features a methyl group at the 4-position of the pyrimidine ring, contributing to its distinct chemical properties and biological activities .

The mechanism of action for this compound involves binding to specific enzymes and receptors, which can modulate their activity. This interaction may lead to either inhibition or activation of various biological pathways, influencing microbial growth or metabolic processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, demonstrating broad-spectrum antibacterial properties. Notably, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating that it can disperse established bacterial biofilms and limit the development of bacterial resistance .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be fully elucidated .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against a range of bacterial pathogens. Results indicated strong inhibitory effects with low cytotoxicity, suggesting potential as a therapeutic agent .

- Biofilm Disruption : Another investigation showed that the compound could effectively disperse biofilms formed by MRSA, demonstrating its potential utility in treating chronic infections where biofilm formation is prevalent .

- Mechanistic Insights : Research into the compound's binding interactions revealed that it targets specific enzymes involved in bacterial metabolism, which may explain its antimicrobial efficacy .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine | Structure | Different methyl substitution pattern on the pyrimidine ring |

| 1-(4-Methylpyridin-2-yl)propan-1-amine | Structure | Pyridine ring instead of pyrimidine |

| N-(5-Methylpyrimidin-2-yl)methylpropan-2-amine | Structure | Varying substitution patterns on the amine group |

The distinct substitution pattern on the pyrimidine ring of this compound imparts unique chemical reactivity and biological activity compared to these structurally similar compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine?

A two-step approach is commonly employed:

- Step 1 : Condensation of a ketone (e.g., 4-methylpyrimidin-2-yl-propanone) with an aldehyde under basic conditions (e.g., NaOH in ethanol at 200°C) to form an α,β-unsaturated ketone intermediate.

- Step 2 : Cyclization with guanidine nitrate in refluxing ethanol using lithium hydroxide as a base, followed by purification via silica gel column chromatography with ethyl acetate/petroleum ether eluent . This method mirrors protocols for structurally analogous pyrimidin-2-amines, ensuring high yield and purity.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- 1H/13C NMR : Assign peaks by comparing with analogous pyrimidine derivatives, focusing on the deshielded protons near the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 1.2–2.5 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the propan-1-amine backbone .

Q. What solvent systems are effective for purification via column chromatography?

Ethyl acetate and petroleum ether (2:8 ratio) are optimal for separating polar intermediates, while methanol/dichloromethane (1:9) can resolve amine derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction with SHELXL refinement is critical. For example:

- Refine anisotropic displacement parameters for the pyrimidine ring and methyl groups.

- Analyze torsion angles to confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···N interactions between amine and pyrimidine groups) .

Q. What strategies address contradictory biological activity data in microbial assays?

- Dose-Response Curves : Re-evaluate IC50 values across multiple bacterial strains (e.g., S. aureus, E. coli) to identify strain-specific effects.

- Molecular Docking : Compare binding affinities of the compound with microbial enzymes (e.g., dihydrofolate reductase) to explain variability in inhibitory activity .

Q. How can computational methods predict reactivity for derivatization?

- DFT Calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., the pyrimidine C4 position) for substitution reactions.

- MD Simulations : Model interactions with biological targets (e.g., kinases) to prioritize synthetic modifications enhancing binding affinity .

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to monitor purity (>98%) and retention time (e.g., 6.2 min) .

- TGA/DSC : Assess thermal stability (decomposition >200°C) to ensure compound integrity during storage .

Methodological Notes

- Spectral Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities; always compare data with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .

- Crystallographic Refinement : Use the SHELX suite for high-resolution data, but validate against alternative software (e.g., OLEX2) to mitigate model bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.